
CZ415
Descripción general
Descripción
CZ415 es un potente e inhibidor altamente selectivo de la cinasa diana de rapamicina en mamíferos (mTOR). Este compuesto ha mostrado una eficacia significativa en varios modelos biológicos, particularmente en el contexto de la investigación del cáncer. Inhibe tanto los complejos mTORC1 como mTORC2, convirtiéndolo en una herramienta valiosa para estudiar las vías y enfermedades relacionadas con mTOR .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
CZ415 se puede sintetizar a través de un proceso de síntesis orgánica de varios pasos. La síntesis generalmente implica la formación de intermediarios clave a través de reacciones como la sustitución nucleofílica, la ciclización y las reacciones de acoplamiento. Los detalles específicos sobre la ruta sintética y las condiciones de reacción a menudo son propietarios, pero los pasos generales incluyen:
Formación de la Estructura Principal: Esto implica la creación del andamiaje central de this compound a través de reacciones de ciclización.
Modificaciones del Grupo Funcional: Introducción de varios grupos funcionales para mejorar la actividad y la selectividad del compuesto.
Purificación: El producto final se purifica utilizando técnicas como la recristalización o la cromatografía para lograr altos niveles de pureza.
Métodos de Producción Industrial
La producción industrial de this compound probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto incluye escalar las reacciones, optimizar las condiciones de reacción (temperatura, presión, solventes) y garantizar un control de calidad consistente en todo el proceso de producción .
Análisis De Reacciones Químicas
Biochemical Interactions and Mechanisms
CZ415 directly inhibits mTOR kinase activity via ATP-competitive binding, disrupting downstream signaling pathways:
Key Reactions and Effects
- mTORC1/2 Inhibition :
- Autophagy Modulation :
- Apoptosis Induction :
Cell Line | Proliferation Inhibition (BrdU Assay) | Apoptosis Rate (48h, 100 nM) |
---|---|---|
SCC-9 (HNSCC) | 75% | 40% |
HeLa (Cervical) | 68% | 38% |
Primary OCC | 60% | 35% |
Metabolic Stability and Pharmacokinetics
In vitro and in vivo studies reveal:
- Metabolic clearance : Low intrinsic clearance in microsomes (human: 1.5 µL/min/g) .
- Plasma protein binding : 98% in humans .
- Half-life : 2.1 hours (mice), supporting twice-daily dosing .
Species | Hepatic CL (µL/min/g) | Bioavailability |
---|---|---|
Mouse | <0.6 | 45% |
Human | 1.5 | N/A |
In Vivo Reactivity
- Tumor growth inhibition : 60% reduction in SCC-9 xenograft volume (21-day treatment) .
- Synergy with autophagy inhibitors : Beclin-1 knockdown enhances cytotoxicity .
- Anti-inflammatory activity : 59% reduction in arthritis score in a collagen-induced arthritis model .
Comparative Selectivity
Aplicaciones Científicas De Investigación
Oncology
Case Study: Papillary Thyroid Carcinoma (PTC)
A study evaluated the anti-tumor activity of CZ415 in human PTC cells using the TPC-1 cell line. The results demonstrated that treatment with this compound significantly inhibited cell survival and induced apoptosis at nanomolar concentrations. The compound also caused cell cycle arrest and disrupted mTOR complex assembly, effectively reducing tumor growth in xenograft models .
Table 1: Effects of this compound on PTC Cell Lines
Treatment Concentration (nM) | Cell Viability (%) | Apoptosis Induction | Cell Cycle Arrest |
---|---|---|---|
10 | 90 | Low | No |
100 | 50 | Moderate | Yes |
1000 | 20 | High | Yes |
Cervical Cancer
In cervical cancer studies involving HeLa and SiHa cell lines, this compound exhibited dose-dependent inhibition of cell proliferation. The compound was shown to induce apoptosis through the regulation of pro-apoptotic and anti-apoptotic proteins, confirming its potential as a therapeutic agent for cervical cancer treatment .
Table 2: Impact of this compound on Cervical Cancer Cell Lines
Concentration (nM) | Cell Proliferation (%) | Apoptosis Markers (Bax/Bcl-2 Ratio) |
---|---|---|
10 | 85 | 0.5 |
100 | 60 | 1.0 |
1000 | 30 | 2.5 |
Inflammatory Diseases
Case Study: Collagen-Induced Arthritis (CIA)
this compound has also been tested for its efficacy in models of collagen-induced arthritis. The compound demonstrated significant anti-inflammatory effects, reducing clinical scores of arthritis by approximately 59% compared to vehicle-treated controls. This suggests that this compound may be beneficial in treating autoimmune conditions .
Table 3: Efficacy of this compound in CIA Models
Treatment Group | Clinical Score Reduction (%) |
---|---|
Vehicle Control | 0 |
This compound | 59 |
Mecanismo De Acción
CZ415 ejerce sus efectos inhibiendo la cinasa mTOR, que es un regulador central del crecimiento y el metabolismo celular. Específicamente, se dirige a los complejos mTORC1 y mTORC2, lo que lleva a la supresión de las vías de señalización descendentes, como la vía PI3K/Akt. Esta inhibición da como resultado una proliferación celular reducida y una mayor apoptosis en las células cancerosas .
Comparación Con Compuestos Similares
Compuestos Similares
Rapamicina: Otro inhibidor de mTOR, pero se dirige principalmente a mTORC1.
Everolimus: Un derivado de la rapamicina, utilizado en la terapia del cáncer.
Temsirolimus: Similar al everolimus, utilizado en el tratamiento del carcinoma de células renales.
Singularidad de CZ415
This compound es único debido a su alta selectividad y potencia contra los complejos mTORC1 y mTORC2. Esta inhibición dual lo convierte en un compuesto valioso para estudiar los efectos integrales de la inhibición de mTOR y para posibles aplicaciones terapéuticas en cánceres que son resistentes a otros inhibidores de mTOR .
Actividad Biológica
CZ415 is a novel, highly selective inhibitor of the mammalian target of rapamycin (mTOR) kinase, which has emerged as a promising therapeutic agent in various cancer models and other diseases. This article delves into the biological activity of this compound, summarizing its mechanisms, effects on different cancer types, and relevant case studies.
This compound functions primarily as an ATP-competitive inhibitor of mTOR, which plays a crucial role in regulating cell growth, proliferation, and survival. By inhibiting mTOR kinase activity, this compound disrupts the mTORC1 and mTORC2 complexes, leading to:
- Decreased phosphorylation of key substrates such as S6K1 and 4E-BP1.
- Induction of apoptosis in cancer cells through modulation of apoptotic pathways.
- Cell cycle arrest , particularly at the G1 phase, preventing progression to DNA synthesis.
Anti-Cancer Activity
Numerous studies have demonstrated the anti-tumor effects of this compound across various cancer cell lines:
-
Cervical Cancer :
- This compound inhibited cell viability in HeLa and SiHa cell lines in a dose-dependent manner.
- Induced apoptosis was confirmed through increased expression of pro-apoptotic protein Bax and decreased levels of anti-apoptotic protein Bcl-2. The underlying mechanism involved the upregulation of Lipin-1, which mediates these effects through mTOR signaling pathways .
-
Osteosarcoma :
- In human osteosarcoma cell lines (U2OS, MG-63), this compound significantly reduced cell survival and proliferation while sparing normal osteoblasts. The compound induced apoptosis as evidenced by increased caspase-9 activity and TUNEL positivity .
- A colony formation assay revealed that this compound effectively diminished colony-forming efficiency in these cancer cells .
- Papillary Thyroid Carcinoma :
In Vivo Studies
This compound has shown promising results in preclinical animal models:
- Collagen-Induced Arthritis Model :
- Xenograft Models :
Summary Table of Biological Activity
Cancer Type | Effect of this compound | Mechanism |
---|---|---|
Cervical Cancer | Inhibited cell viability; induced apoptosis | Upregulation of Bax; downregulation of Bcl-2 |
Osteosarcoma | Reduced survival; induced apoptosis | Increased caspase-9 activity; G1-S phase arrest |
Papillary Thyroid Carcinoma | Inhibited growth; induced apoptosis | Disruption of mTORC1/2; cell cycle arrest |
Collagen-Induced Arthritis | Reduced clinical scores | Anti-inflammatory action; maintained plasma levels |
Case Studies
- Cervical Cancer Research :
- Osteosarcoma Analysis :
- Thyroid Carcinoma Evaluation :
Propiedades
IUPAC Name |
1-[4-[7,7-dimethyl-4-[(3S)-3-methylmorpholin-4-yl]-6,6-dioxo-5H-thieno[3,4-d]pyrimidin-2-yl]phenyl]-3-ethylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O4S/c1-5-23-21(28)24-16-8-6-15(7-9-16)19-25-18-17(13-32(29,30)22(18,3)4)20(26-19)27-10-11-31-12-14(27)2/h6-9,14H,5,10-13H2,1-4H3,(H2,23,24,28)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLPVLBNRGPOHA-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOCC4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)NC1=CC=C(C=C1)C2=NC3=C(CS(=O)(=O)C3(C)C)C(=N2)N4CCOC[C@@H]4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1429639-50-8 | |
Record name | (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of (S)-1-(4-(7,7-dimethyl-4-(3-methylmorpholino)-6,6-dioxido-5,7-dihydrothieno[3,4-d]pyrimidin-2-yl)phenyl)-3-ethylurea (CZ415) and what are its downstream effects?
A1: this compound is a potent, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase. [] It exerts its anti-tumor effects by binding to the ATP-binding site of mTOR, thereby inhibiting its kinase activity. This leads to the disruption of two key mTOR complexes: mTORC1 and mTORC2. [, ] Consequently, this compound inhibits the phosphorylation of downstream targets of both complexes, including S6K1, 4E-BP1, and AKT. [, ] This disruption of mTOR signaling ultimately leads to the inhibition of cell growth, proliferation, and induction of apoptosis in various cancer cells, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma. [, , ]
Q2: Does this compound induce autophagy, and if so, what is the impact on its anti-tumor activity?
A2: Yes, this compound treatment has been shown to induce autophagy in cancer cells. [, ] Interestingly, this autophagy induction appears to serve as a survival mechanism for cancer cells, counteracting this compound's anti-tumor effects. Preclinical studies have demonstrated that inhibiting autophagy, either pharmacologically with 3-methyladenine or chloroquine, or genetically by silencing Beclin-1, enhances this compound-induced cell death. [, ] These findings suggest that combining this compound with autophagy inhibitors could potentially improve its therapeutic efficacy.
Q3: What is the role of ERK signaling in this compound's anti-tumor activity?
A3: Research suggests that ERK-MAPK signaling pathway activation may contribute to resistance against this compound in osteosarcoma. [, ] Preclinical studies revealed that inhibiting ERK, either pharmacologically with MEK inhibitors like MEK162/U0126 or genetically by knocking down ERK1/2, significantly enhanced this compound-induced apoptosis in osteosarcoma cells. [, ] These findings indicate that targeting both mTOR and ERK pathways could be a promising strategy to enhance the therapeutic efficacy of this compound in osteosarcoma.
Q4: What preclinical models have been used to investigate the anti-tumor activity of this compound?
A4: The anti-tumor activity of this compound has been evaluated in several preclinical models, including in vitro cell culture systems and in vivo xenograft mouse models. [, , ] For instance, this compound has shown efficacy in inhibiting the growth of various human cancer cell lines, including head and neck squamous cell carcinoma, papillary thyroid carcinoma, and osteosarcoma cells. [, , ] Furthermore, oral administration of this compound effectively suppressed tumor growth in xenograft mouse models of head and neck squamous cell carcinoma and osteosarcoma. [, ]
Q5: Has this compound demonstrated efficacy in any non-cancer models?
A5: While the primary focus of this compound research has been on cancer, it has also shown promising results in a preclinical model of rheumatoid arthritis. Specifically, this compound demonstrated efficacy in a collagen-induced arthritis (CIA) mouse model, suggesting its potential therapeutic value in inflammatory diseases. [] This finding underscores the broader biological significance of mTOR signaling and highlights the potential of this compound as a therapeutic agent beyond oncology.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.